molecular formula C14H21N3O3 B1422618 N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide CAS No. 1053655-79-0

N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide

Cat. No.: B1422618
CAS No.: 1053655-79-0
M. Wt: 279.33 g/mol
InChI Key: LAXZPUFUTXXDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Protection

N'-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide and related compounds have been investigated for their ability to protect mild steel against corrosion in acidic environments. Studies reveal that these compounds exhibit significant corrosion inhibition efficiency, attributed to their adsorption on the metal surface, forming a protective layer. This is particularly important in industrial applications where metal corrosion can lead to significant economic losses and safety risks (Paul, Yadav, & Obot, 2020).

Antioxidant Activity

Research on Schiff bases and their tautomers, which include derivatives of carbohydrazide, has shown promising results in terms of antioxidant activity. These compounds demonstrate the ability to act as efficient scavengers of free radicals, which is crucial in preventing oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders (Ardjani & Mekelleche, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide involves the reaction of tert-butyl carbazate with 4-methoxybenzaldehyde to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)hydrazine. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)hydrazine. Finally, this compound is deprotected with trifluoroacetic acid to yield the desired product.", "Starting Materials": [ "tert-butyl carbazate", "4-methoxybenzaldehyde", "2-(4-methoxyphenyl)ethylamine", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Reaction of tert-butyl carbazate with 4-methoxybenzaldehyde in the presence of a catalyst to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)hydrazine.", "Step 2: Reaction of N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)hydrazine with 2-(4-methoxyphenyl)ethylamine in the presence of a catalyst to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)hydrazine.", "Step 3: Deprotection of N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)hydrazine with trifluoroacetic acid to yield N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide." ] }

CAS No.

1053655-79-0

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-16-12(15)9-10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18)

InChI Key

LAXZPUFUTXXDOB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)OC)/N

SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 5
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.